molecular formula C9H11ClN2O B2717141 5-Chloro-2-(cyclobutylmethoxy)pyrimidine CAS No. 2199572-96-6

5-Chloro-2-(cyclobutylmethoxy)pyrimidine

Cat. No.: B2717141
CAS No.: 2199572-96-6
M. Wt: 198.65
InChI Key: PCAWVEJFAFAANO-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclobutylmethoxy)pyrimidine: is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and a cyclobutylmethoxy group in its structure makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclobutylmethoxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with cyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction Reactions: The pyrimidine ring can participate in various oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the pyrimidine ring, potentially leading to dihydropyrimidines.

Scientific Research Applications

Chemistry: 5-Chloro-2-(cyclobutylmethoxy)pyrimidine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its interactions with various biomolecules, including nucleic acids and proteins. It serves as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclobutylmethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    5-Chloro-2-methoxypyrimidine: Shares the core pyrimidine structure but with a methoxy group instead of a cyclobutylmethoxy group.

    5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms, making it more reactive in certain chemical reactions.

Uniqueness: 5-Chloro-2-(cyclobutylmethoxy)pyrimidine is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-chloro-2-(cyclobutylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAWVEJFAFAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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